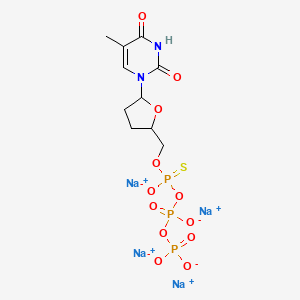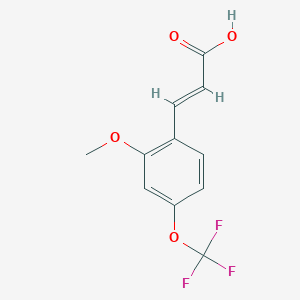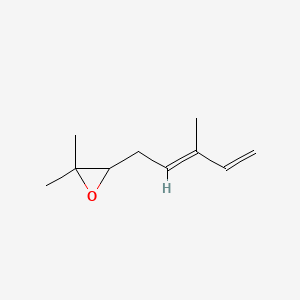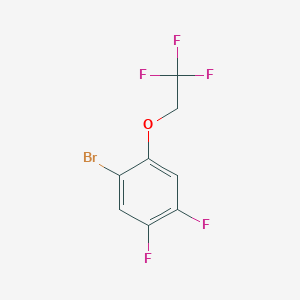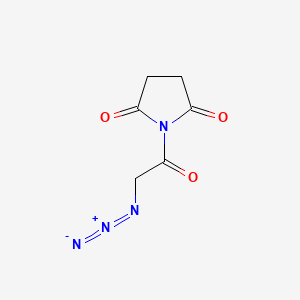
N-(2-Azidoacetyl)succinimide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Azidoacetyl)succinimide is a chemical compound with the molecular formula C6H6N4O3 It is characterized by the presence of an azido group (-N3) attached to an acetyl group, which is further connected to a succinimide ring
准备方法
合成路线和反应条件
N-(2-叠氮乙酰基)琥珀酰亚胺的合成通常涉及琥珀酰亚胺与 2-叠氮乙酰氯的反应。反应在碱(如三乙胺)存在下进行,以中和反应过程中产生的盐酸。反应通常在低温下使用二氯甲烷等有机溶剂进行,以控制叠氮基的反应活性。
工业生产方法
文献中没有很好地记载 N-(2-叠氮乙酰基)琥珀酰亚胺的工业生产方法。 由于存在潜在爆炸性的叠氮基,一般方法将涉及扩大实验室合成方法的规模,并确保适当的处理和安全措施。
化学反应分析
反应类型
N-(2-叠氮乙酰基)琥珀酰亚胺可以进行各种类型的化学反应,包括:
取代反应: 叠氮基可以参与亲核取代反应,其中它可以被其他亲核试剂取代。
还原反应: 叠氮基可以使用还原剂(如氢气在钯催化剂存在下)还原为胺基。
环加成反应: 叠氮基可以参与环加成反应,例如 Huisgen 1,3-偶极环加成反应,以形成三唑。
常用试剂和条件
亲核取代: 常用的亲核试剂包括胺和硫醇。反应通常在室温下在极性非质子溶剂(如二甲基甲酰胺 (DMF))中进行。
还原: 氢气和钯碳 (Pd/C) 通常用于叠氮基的还原。
环加成: 铜(I) 催化剂通常用于促进 Huisgen 环加成反应。
形成的主要产物
取代: 主要产物是琥珀酰亚胺衍生物,其中各种取代基取代叠氮基。
还原: 主要产物是 N-(2-氨基乙酰基)琥珀酰亚胺。
环加成: 主要产物是三唑衍生物。
科学研究应用
N-(2-叠氮乙酰基)琥珀酰亚胺在科学研究中有多种应用:
化学: 它用作有机合成中的构建单元,特别是在通过点击化学合成含三唑化合物的合成中。
生物学: 它用于生物偶联技术,以叠氮基标记生物分子,然后可以用含炔的探针靶向。
工业: 它可用于开发具有特定化学功能的新材料。
作用机制
N-(2-叠氮乙酰基)琥珀酰亚胺的作用机制主要涉及叠氮基的反应活性。 叠氮基可以与炔烃发生环加成反应,形成稳定的三唑环,这是一个广泛用于点击化学的过程。 这种反应活性在各种应用中得到利用,包括生物偶联和材料科学。
相似化合物的比较
类似化合物
N-叠氮乙酰半乳糖胺 (GalAz): 用于细胞的代谢标记。
N-叠氮乙酰甘露糖胺 (ManAz): 也用于代谢标记,但与 GalAz 相比具有不同的选择性。
独特性
N-(2-叠氮乙酰基)琥珀酰亚胺因其琥珀酰亚胺环而具有独特性,与其他叠氮乙酰基化合物相比,它提供了额外的化学功能和反应活性。 这使得它在需要叠氮和琥珀酰亚胺功能的应用中特别有用。
属性
分子式 |
C6H6N4O3 |
|---|---|
分子量 |
182.14 g/mol |
IUPAC 名称 |
1-(2-azidoacetyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C6H6N4O3/c7-9-8-3-6(13)10-4(11)1-2-5(10)12/h1-3H2 |
InChI 键 |
GDCUCQOAYLXWQC-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1=O)C(=O)CN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1r,4r)-4-[(Azetidin-1-yl)methyl]cyclohexyl]methanamine](/img/structure/B12077509.png)

![Methyl 5-hydroxy-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B12077521.png)
![3-[(3-Chlorophenoxy)methyl]-5-(2-chloro-4-pyridyl)-1,2,4-oxadiazole](/img/structure/B12077529.png)
